molecular formula C12H16ClNO4S B2382671 6-{[(4-Chlorophenyl)sulfonyl]amino}hexanoic acid CAS No. 46949-54-6

6-{[(4-Chlorophenyl)sulfonyl]amino}hexanoic acid

Cat. No.: B2382671
CAS No.: 46949-54-6
M. Wt: 305.77
InChI Key: JYGBKEPMPCTWEV-UHFFFAOYSA-N
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Description

6-{[(4-Chlorophenyl)sulfonyl]amino}hexanoic acid is a chemical compound characterized by the presence of a sulfonamide group attached to a hexanoic acid backbone. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[(4-Chlorophenyl)sulfonyl]amino}hexanoic acid typically involves the reaction of 4-chlorobenzenesulfonyl chloride with hexanoic acid in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

6-{[(4-Chlorophenyl)sulfonyl]amino}hexanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Sulfide or thiol derivatives.

    Substitution: Various substituted sulfonamide derivatives.

Scientific Research Applications

6-{[(4-Chlorophenyl)sulfonyl]amino}hexanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the formulation of industrial cleaning agents and metal processing fluids.

Mechanism of Action

The mechanism of action of 6-{[(4-Chlorophenyl)sulfonyl]amino}hexanoic acid involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 6-{[(4-Methylphenyl)sulfonyl]amino}hexanoic acid
  • 6-{[(4-Fluorophenyl)sulfonyl]amino}hexanoic acid
  • 6-{[(4-Bromophenyl)sulfonyl]amino}hexanoic acid

Uniqueness

6-{[(4-Chlorophenyl)sulfonyl]amino}hexanoic acid is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties. This compound’s specific structure allows it to interact differently with molecular targets compared to its analogs, making it valuable for various applications .

Properties

IUPAC Name

6-[(4-chlorophenyl)sulfonylamino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO4S/c13-10-5-7-11(8-6-10)19(17,18)14-9-3-1-2-4-12(15)16/h5-8,14H,1-4,9H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYGBKEPMPCTWEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)NCCCCCC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

6-Aminohexanoic acid (2.62 g, 0.02 mol) was treated with 4-chlorobenzenesulphonyl chloride (4.22 g, 0.02 mol) by the method described in Example 4 to give the title compound which was recrystallised from ethylacetate-ether (1.92 g, m.p. 126°-7° C.
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2.62 g
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4.22 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
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Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
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reactant
Reaction Step One

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